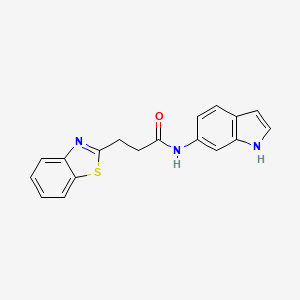![molecular formula C19H16F3N3O3 B10990027 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B10990027.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound is characterized by its unique structure, which includes a benzodiazepine core and a trifluoromethyl phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through the cyclization of an appropriate diamine with a dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Phenyl Group: This step involves the coupling of the benzodiazepine core with a trifluoromethyl phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine core, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, insomnia, and epilepsy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide apart is its unique trifluoromethyl phenyl group, which can enhance its binding affinity and selectivity for certain receptors. This structural feature may also contribute to its distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C19H16F3N3O3 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)11-4-3-5-12(10-11)23-16(26)9-8-15-18(28)24-14-7-2-1-6-13(14)17(27)25-15/h1-7,10,15H,8-9H2,(H,23,26)(H,24,28)(H,25,27) |
InChI Key |
FJXOENBANLNLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10989954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B10989956.png)
![N-(3-hydroxyphenyl)-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10989960.png)
![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10989974.png)
![N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10989978.png)
![N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B10989990.png)
![3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10989996.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10990012.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10990023.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10990032.png)
![3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10990040.png)
![3,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10990047.png)
